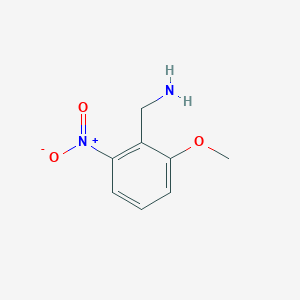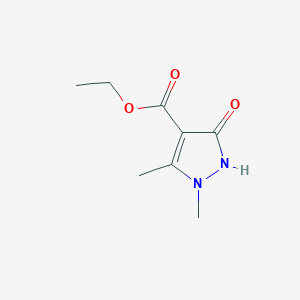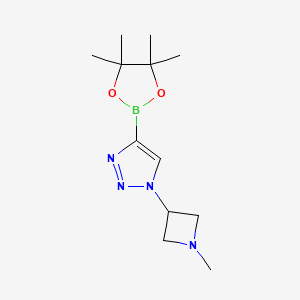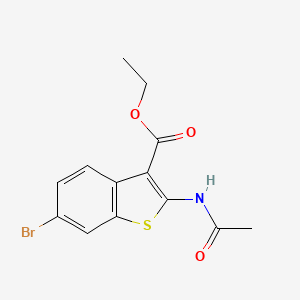
2-Octanol, 1-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octanol, 1-nitro- is an organic compound with the molecular formula C8H17NO3 It is a nitro alcohol, characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to an octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanol, 1-nitro- typically involves the nitration of 2-octanol. One common method is the reaction of 2-octanol with nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of 2-Octanol, 1-nitro- can be achieved through a continuous flow process. This involves the use of large-scale reactors where 2-octanol and nitric acid are continuously fed into the system, and the product is continuously removed. This method allows for efficient production and high yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Octanol, 1-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 2-nitrooctanone or 2-nitrooctanoic acid.
Reduction: Formation of 2-aminooctanol.
Substitution: Formation of 2-nitrooctyl chloride or 2-nitrooctyl bromide.
Aplicaciones Científicas De Investigación
2-Octanol, 1-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Octanol, 1-nitro- involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Octanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitrooctane: Has the nitro group on a different carbon, leading to different reactivity and properties.
2-Nitro-1-butanol: A shorter chain nitro alcohol with different physical and chemical properties.
Uniqueness
2-Octanol, 1-nitro- is unique due to the presence of both a hydroxyl and a nitro group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
2224-39-7 |
|---|---|
Fórmula molecular |
C8H17NO3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-nitrooctan-2-ol |
InChI |
InChI=1S/C8H17NO3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3 |
Clave InChI |
UHUZCPVKBAPSSA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



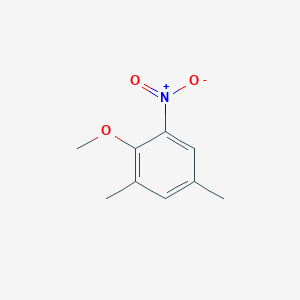
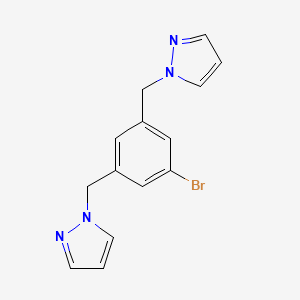
![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)
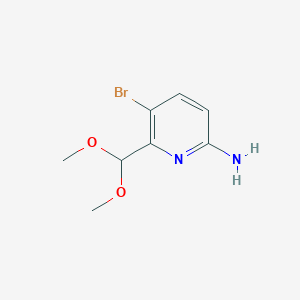
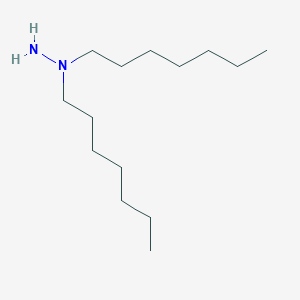
![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)
![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)


